スルファメサジン-d4

説明

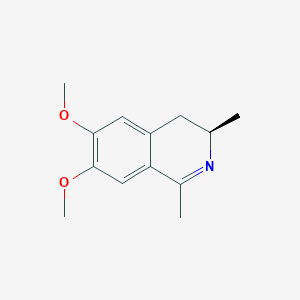

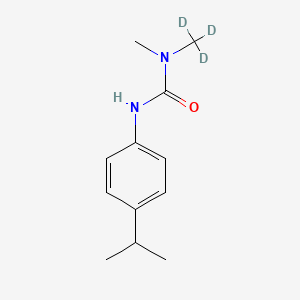

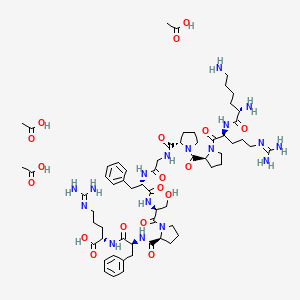

スルファメザジン-d4: は、スルホンアミド系抗生物質であるスルファメザジンの重水素標識誘導体です。この化合物は、スルファメザジンの定量のために、主に質量分析における内部標準として使用されます。 スルホンアミド系は、スルファメザジンを含む、抗菌作用が知られており、さまざまな細菌感染症の治療のために獣医学で広く使用されています .

科学的研究の応用

Chemistry: Sulfamethazine-d4 is used as an internal standard in mass spectrometry to quantify sulfamethazine levels in various samples. This helps in the accurate measurement of drug concentrations in pharmacokinetic and environmental studies .

Biology: In biological research, sulfamethazine-d4 is used to study the metabolism and degradation of sulfamethazine in living organisms. This helps in understanding the pharmacokinetics and environmental impact of the drug .

Medicine: Sulfamethazine-d4 is used in clinical research to monitor the levels of sulfamethazine in patients undergoing treatment. This helps in optimizing dosage and minimizing side effects .

Industry: In the pharmaceutical industry, sulfamethazine-d4 is used in the quality control of sulfamethazine-containing products. This ensures the consistency and safety of the final products .

作用機序

スルファメザジン-d4は、スルファメザジンと同様に、ジヒドロ葉酸合成酵素に結合するパラアミノ安息香酸と競合することによって、細菌のジヒドロ葉酸合成を阻害します。この酵素は、プリンとチミジンの合成に必要なテトラヒドロ葉酸の合成に不可欠です。 この酵素を阻害することによって、スルファメザジン-d4は細菌の増殖と増殖を阻止し、静菌作用を発揮します .

生化学分析

Biochemical Properties

Sulfamethazine-d4 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydropteroate synthase. This enzyme is responsible for the conversion of pteridine and para-aminobenzoic acid (PABA) to dihydropteroic acid, an intermediate in the synthesis of tetrahydrofolic acid (THF). By competing with PABA for binding to dihydropteroate synthase, sulfamethazine-d4 effectively inhibits the production of THF, which is essential for the synthesis of purines and thymidine . This inhibition leads to a bacteriostatic effect, preventing bacterial growth and proliferation.

Cellular Effects

Sulfamethazine-d4 affects various types of cells and cellular processes by disrupting folic acid synthesis. This disruption impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the inhibition of dihydropteroate synthase by sulfamethazine-d4 leads to a decrease in the production of nucleotides, which are essential for DNA replication and repair . This results in the inhibition of bacterial growth and the eventual death of the bacterial cells.

Molecular Mechanism

The molecular mechanism of action of sulfamethazine-d4 involves its competitive inhibition of dihydropteroate synthase. By binding to the active site of the enzyme, sulfamethazine-d4 prevents the binding of PABA, thereby inhibiting the synthesis of dihydropteroic acid . This inhibition disrupts the production of tetrahydrofolic acid, which is necessary for the synthesis of nucleotides. The lack of nucleotides impairs DNA replication and repair, leading to the bacteriostatic effect observed with sulfamethazine-d4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfamethazine-d4 can change over time due to its stability and degradation. Sulfamethazine-d4 is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the bacteriostatic effects of sulfamethazine-d4 can persist for extended periods, but the compound’s efficacy may decrease as it degrades. In in vitro and in vivo studies, the long-term effects of sulfamethazine-d4 on cellular function have been observed, with some studies indicating potential resistance development in bacterial populations .

Dosage Effects in Animal Models

The effects of sulfamethazine-d4 vary with different dosages in animal models. At lower doses, sulfamethazine-d4 effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects can be observed, including gastrointestinal disturbances, hypersensitivity reactions, and potential nephrotoxicity . Threshold effects have been noted, where the efficacy of sulfamethazine-d4 plateaus at a certain dosage, and increasing the dose further does not enhance its antibacterial activity .

Metabolic Pathways

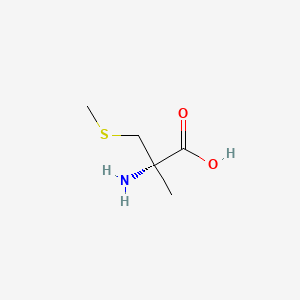

Sulfamethazine-d4 is involved in metabolic pathways that include its biotransformation and degradation. The primary metabolic pathway involves the acetylation of the amino group, leading to the formation of N4-acetylsulfamethazine . This metabolite is then excreted in the urine. Additionally, sulfamethazine-d4 can undergo hydroxylation and conjugation reactions, further contributing to its metabolism and elimination . These metabolic pathways are crucial for the detoxification and clearance of sulfamethazine-d4 from the body.

Transport and Distribution

Within cells and tissues, sulfamethazine-d4 is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific transporters and binding proteins . The distribution of sulfamethazine-d4 within tissues is influenced by its affinity for plasma proteins, which can affect its localization and accumulation. In some cases, sulfamethazine-d4 can accumulate in specific tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of sulfamethazine-d4 is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase . The compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its presence in the cytoplasm is sufficient to disrupt folic acid synthesis and inhibit bacterial growth .

準備方法

合成経路と反応条件: スルファメザジン-d4の合成は、スルファメザジン分子への重水素原子の組み込みを含みます。これは、特定の条件下でスルファメザジンと重水素化試薬との反応によって達成することができます。 一般的な方法の1つは、脂肪族または芳香族スルホニルクロリドとアンモニアとの反応を含みます。これは、他の方法と比較してより高い収率をもたらします .

工業生産方法: スルファメザジン-d4の工業生産は、通常、重水素化試薬を使用した大規模合成を含みます。このプロセスには、最終製品の高純度を確保するための複数の精製工程が含まれます。 次に、この化合物は、研究および分析アプリケーションで使用される前に、その同位体純度と安定性がテストされます .

化学反応の分析

反応の種類: スルファメザジン-d4は、次のものを含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を含みます。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: この反応は、水素の添加または酸素の除去を含みます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換: ハロゲン、求核剤。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、スルファメザジン-d4の酸化は、スルホン誘導体の形成につながる可能性がありますが、還元はアミン誘導体の生成につながる可能性があります .

科学研究アプリケーション

化学: スルファメザジン-d4は、さまざまなサンプルにおけるスルファメザジンのレベルを定量するために、質量分析における内部標準として使用されます。 これは、薬物動態および環境研究における薬物濃度の正確な測定に役立ちます .

生物学: 生物学的研究では、スルファメザジン-d4は、生体におけるスルファメザジンの代謝と分解を研究するために使用されます。 これは、薬物動態と環境への影響を理解するのに役立ちます .

医学: スルファメザジン-d4は、治療を受けている患者におけるスルファメザジンのレベルを監視するために、臨床研究で使用されます。 これは、用量を最適化し、副作用を最小限に抑えるのに役立ちます .

産業: 製薬業界では、スルファメザジン-d4は、スルファメザジン含有製品の品質管理に使用されます。 これは、最終製品の一貫性と安全性を確保します .

類似化合物との比較

類似化合物:

スルファジアジン: 作用機序が類似した別のスルホンアミド系抗生物質。

スルファメラジン: 細菌感染症の治療のために他の薬物と組み合わせて使用されるスルホンアミド系抗生物質。

スルファメトキサゾール: トリメトプリムとの組み合わせでよく使用されるスルホンアミド系抗生物質

独自性: スルファメザジン-d4は、重水素標識によりユニークです。これは、質量分析の理想的な内部標準となります。 この標識により、さまざまなサンプルにおけるスルファメザジンの正確な定量と分析が可能になり、研究および臨床アプリケーションに貴重なデータを提供します .

特性

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVTGNCAZCNNR-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662196 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-82-7 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper mentions challenges in storing antibiotic standard mixtures. How does the use of sulfamethazine-d4 as an internal standard help mitigate these challenges?

A1: [] highlights that many antibiotics, including sulfonamides, can degrade in standard mixtures over time, impacting the accuracy of quantification. Using sulfamethazine-d4 as an internal standard helps to correct for these variations. Since the internal standard is added at the beginning of the analysis, any losses or degradation occurring during sample preparation or analysis will affect both the analyte and the internal standard proportionally. This allows for more accurate determination of the original analyte concentration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)

![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)

![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563019.png)

![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563020.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/new.no-structure.jpg)